Cas no 2228127-09-9 (2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid)

2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid is a specialized amino acid derivative featuring a cyclopentyl-cyclopropyl backbone and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability and facilitates selective deprotection in peptide synthesis, making the compound valuable for constructing complex molecular architectures. Its unique steric and electronic properties contribute to controlled reactivity, particularly in medicinal chemistry and drug development applications. The cyclopropane and cyclopentane rings introduce conformational rigidity, which can be leveraged to modulate biological activity or improve metabolic stability. This compound is suited for research requiring precise functionalization or as an intermediate in the synthesis of peptidomimetics and bioactive molecules.
2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid structure
2228127-09-9 structure
Product name:2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
CAS No:2228127-09-9
MF:C15H26N2O4
MW:298.377944469452
CID:5938955
PubChem ID:165864620

2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
    • EN300-1872266
    • 2228127-09-9
    • 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
    • Inchi: 1S/C15H26N2O4/c1-13(2,3)21-12(20)17-15(6-4-5-7-15)14(8-9-14)10(16)11(18)19/h10H,4-9,16H2,1-3H3,(H,17,20)(H,18,19)
    • InChI Key: CEYFQSFJIGFLHA-UHFFFAOYSA-N
    • SMILES: OC(C(C1(CC1)C1(CCCC1)NC(=O)OC(C)(C)C)N)=O

Computed Properties

  • Exact Mass: 298.18925731g/mol
  • Monoisotopic Mass: 298.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: -0.4

2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1872266-0.05g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
0.05g
$1272.0 2023-05-26
Enamine
EN300-1872266-0.5g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
0.5g
$1453.0 2023-05-26
Enamine
EN300-1872266-5.0g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
5g
$4391.0 2023-05-26
Enamine
EN300-1872266-10.0g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
10g
$6512.0 2023-05-26
Enamine
EN300-1872266-0.25g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
0.25g
$1393.0 2023-05-26
Enamine
EN300-1872266-0.1g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
0.1g
$1332.0 2023-05-26
Enamine
EN300-1872266-2.5g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
2.5g
$2969.0 2023-05-26
Enamine
EN300-1872266-1.0g
2-amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid
2228127-09-9
1g
$1515.0 2023-05-26

2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid Related Literature

Additional information on 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid

Introduction to 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid (CAS No. 2228127-09-9)

2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid, identified by the CAS number 2228127-09-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate stereochemistry and functional group arrangement, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features, including the presence of a cyclopentyl and cyclopropyl moiety linked through an amine-substituted bridge, make it a subject of interest for researchers aiming to develop novel therapeutic agents.

The compound’s name highlights several key structural elements that are critical for its chemical behavior and potential biological activity. The tert-butoxy carbonyl (Boc) group is a well-known protecting group in peptide synthesis, indicating that this molecule may be utilized in the development of peptide mimetics or as an intermediate in the synthesis of more complex peptidomimetics. The presence of two amino groups, one of which is protected by the Boc group and the other potentially available for further functionalization, suggests versatility in its synthetic applications. Additionally, the cyclopentyl and cyclopropyl rings introduce conformational constraints that can influence the molecule’s binding affinity and selectivity in biological assays.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. The stereochemistry of 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid plays a crucial role in determining its interactions with biological targets. The rigid framework provided by the cyclopentyl and cyclopropyl rings can enhance binding affinity by reducing conformational entropy, while the amine substituents offer opportunities for hydrogen bonding interactions. These features make it an attractive scaffold for designing molecules that can modulate enzyme activity or receptor binding.

In the context of drug discovery, peptidomimetics have emerged as a powerful class of compounds capable of mimicking the bioactivity of peptides while exhibiting improved pharmacokinetic properties. The Boc-protected amino group in 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid suggests its potential use as a building block in the synthesis of such peptidomimetics. By strategically modifying or deprotecting this group, chemists can introduce additional functionalities or link it to other pharmacophores to create novel drug candidates. The cyclopropyl ring, in particular, has been shown to enhance metabolic stability and oral bioavailability, making it a desirable feature in drug design.

Current research in medicinal chemistry increasingly focuses on leveraging natural product-inspired scaffolds to discover new therapeutic agents. The structural motifs present in 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid, such as the cyclopentane and cyclopropane rings, are commonly found in biologically active natural products. These cyclic structures often contribute to the unique pharmacological profiles of these compounds by influencing their binding modes and target interactions. By synthesizing derivatives of this molecule, researchers can explore new chemical space and identify compounds with improved efficacy and reduced side effects.

The synthesis of complex molecules like 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid requires meticulous planning and expertise in multi-step organic synthesis. Key challenges include ensuring regioselectivity during functionalization reactions and maintaining stereochemical integrity throughout the synthetic sequence. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have made it possible to construct such intricate structures with greater efficiency and precision. These techniques have been instrumental in enabling the synthesis of advanced intermediates like this one for further biological evaluation.

Once synthesized, compounds like 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid are typically subjected to rigorous biological testing to assess their potential therapeutic value. High-throughput screening (HTS) platforms are often employed to rapidly test large libraries of compounds for activity against various biological targets. Additionally, structure-activity relationship (SAR) studies are conducted to understand how modifications to the molecule’s structure influence its biological potency and selectivity. These studies provide valuable insights into optimizing lead compounds for clinical development.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates from large chemical libraries. Predictive models can now be trained on vast datasets to identify molecules with high potential for biological activity based on their structural features. This approach has been particularly useful for identifying novel scaffolds like those present in 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid, allowing researchers to prioritize compounds for experimental validation more efficiently than traditional methods alone.

In conclusion, 2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid (CAS No. 2228127-09-9) represents a fascinating compound with significant potential in pharmaceutical research. Its complex architecture, featuring protected amino groups and cyclic moieties, makes it a versatile scaffold for developing novel peptidomimetics and other therapeutic agents. As research continues to evolve with new synthetic techniques and computational tools, compounds like this one will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and discovering new treatments.

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